molecular formula C9H15N3S2 B1385806 5-(2-(Pyrrolidin-1-yl)ethylthio)thiazol-2-amine CAS No. 1042777-99-0

5-(2-(Pyrrolidin-1-yl)ethylthio)thiazol-2-amine

Cat. No.: B1385806
CAS No.: 1042777-99-0
M. Wt: 229.4 g/mol
InChI Key: NFRDWNOGNVXNKY-UHFFFAOYSA-N
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Description

5-(2-(Pyrrolidin-1-yl)ethylthio)thiazol-2-amine is an organic compound with the molecular formula C9H15N3S2. It is characterized by the presence of a thiazole ring substituted with a pyrrolidine group via an ethylthio linkage.

Preparation Methods

The synthesis of 5-(2-(Pyrrolidin-1-yl)ethylthio)thiazol-2-amine typically involves a multi-step process:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

5-(2-(Pyrrolidin-1-yl)ethylthio)thiazol-2-amine undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used as a ligand in coordination chemistry.

    Biology: The compound has shown potential as a biological marker and in the synthesis of bioactive molecules.

    Medicine: Research has indicated its potential use in the development of pharmaceuticals, particularly for its antimicrobial and anticancer properties.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds[][4].

Mechanism of Action

The mechanism of action of 5-(2-(Pyrrolidin-1-yl)ethylthio)thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects, or interact with DNA and topoisomerase enzymes, resulting in anticancer activity .

Comparison with Similar Compounds

5-(2-(Pyrrolidin-1-yl)ethylthio)thiazol-2-amine can be compared with other thiazole and pyrrolidine derivatives:

The uniqueness of this compound lies in its combined thiazole and pyrrolidine moieties, which confer distinct chemical properties and biological activities.

Properties

IUPAC Name

5-(2-pyrrolidin-1-ylethylsulfanyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3S2/c10-9-11-7-8(14-9)13-6-5-12-3-1-2-4-12/h7H,1-6H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFRDWNOGNVXNKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCSC2=CN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70651629
Record name 5-{[2-(Pyrrolidin-1-yl)ethyl]sulfanyl}-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1042777-99-0
Record name 5-{[2-(Pyrrolidin-1-yl)ethyl]sulfanyl}-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium bicarbonate ((1.232 kg, 14.7 mol) is added slowly in portions to a mixture of 5-bromo-thiazol-2-ylamine hydrobromide (1.53 Kg, 5.87 mol) in 7.5 L of isopropanol. 2-Pyrrolidin-1-yl-ethanethiol (1.060 Kg, 8.07 mol) is then added over 15 min, and the resulting mixture is stirred at 60° C. for 96 h. The temperature is increased to 70° C. for 1 h, and then the mixture is cooled to room temperature. Most of the isopropanol is removed under vacuum, and the residue is taken up in 4 L of an isopropanol/chloroform solution (1:9). Saturated aqueous sodium bicarbonate (4 L) is added, and the resulting mixture is stirred for 30 minutes. The layers are separated and the aqueous phase is extracted with three 4 L portions of an isopropanol/chloroform solution (1:9). The organic layers are combined, dried over sodium sulfate, filtered, and concentrated under vacuum. The resulting residue is triturated with 3 L of diethylether, and filtered off to give a first portion of the title compound as a pale-yellow solid (410 g). The filtrate is concentrated to an orange solid, which is triturated with 2 L of diethylether, and isolated as a beige solid by filtration. This solid is then dissolved in 2 L of methanol, and the solution is heated at 45° C. for 30 min. Upon cooling to room temperature, a solid is formed. This material is isolated by filtration, triturated with diethyl ether as above, and dried under vacuum to afford an additional 310 g of the title compound. MS (m/e): 230 [M+H]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.53 kg
Type
reactant
Reaction Step One
Quantity
7.5 L
Type
solvent
Reaction Step One
Quantity
1.06 kg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(2-(Pyrrolidin-1-yl)ethylthio)thiazol-2-amine
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5-(2-(Pyrrolidin-1-yl)ethylthio)thiazol-2-amine
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5-(2-(Pyrrolidin-1-yl)ethylthio)thiazol-2-amine
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5-(2-(Pyrrolidin-1-yl)ethylthio)thiazol-2-amine
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5-(2-(Pyrrolidin-1-yl)ethylthio)thiazol-2-amine
Reactant of Route 6
5-(2-(Pyrrolidin-1-yl)ethylthio)thiazol-2-amine

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